![molecular formula C27H23N3O4S B2532597 N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866871-31-0](/img/structure/B2532597.png)

N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

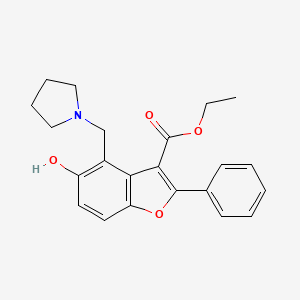

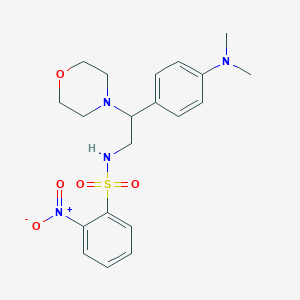

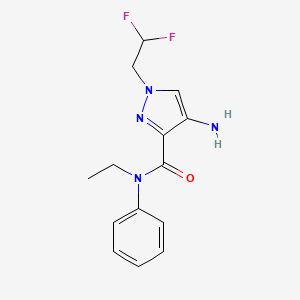

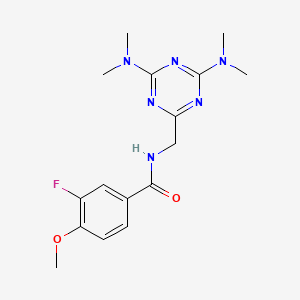

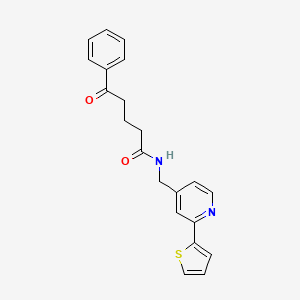

The compound "N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo- benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and material science. The molecule contains several functional groups, such as benzyl, methoxyphenyl, pyrimidinone, and sulfanyl acetamide, which could contribute to a range of physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, a method for synthesizing N1-(2-methoxy-4-pyrimidyl)sulfanilamide, which shares the pyrimidine and methoxy functional groups with the target compound, was achieved through condensation reactions involving amino-pyrimidine and sulfonyl chlorides . This suggests that the target compound could potentially be synthesized through similar condensation strategies, possibly involving benzofuro-pyrimidinone intermediates and appropriate sulfanyl chlorides or acetamides.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and theoretical calculations . For example, the crystal structure of a benzamide derivative was found to crystallize in a triclinic system, and its molecular geometry was well-predicted by density functional theory (DFT) calculations . Similarly, the crystal structures of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides revealed folded conformations with the pyrimidine ring inclined at various angles to the benzene ring . These findings provide insights into the likely conformational preferences of the target compound, which may also exhibit a folded structure due to the presence of the benzofuro-pyrimidinone and benzyl groups.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from studies on their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as molecular electrostatic potential (MEP) surface maps . These properties are crucial for understanding the chemical behavior of the molecule, including its potential interactions with biological targets or other chemical entities. The presence of multiple functional groups in the target compound suggests a rich chemistry, with possibilities for further functionalization or participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be anticipated based on related structures. For instance, the presence of hydrogen bonding in similar acetamide derivatives contributes to their solid-state packing and could influence solubility and melting points . The antioxidant activity of benzamide derivatives, as determined by DPPH free radical scavenging tests, indicates that the target compound may also possess such properties due to structural similarities . Additionally, the electronic and thermodynamic properties calculated using DFT for related molecules provide a foundation for predicting the stability and reactivity of the target compound .

Scientific Research Applications

Potent Inhibitors

Compounds with similar structures have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have demonstrated potent inhibitory activities against human TS and DHFR, suggesting their utility in cancer treatment research (Gangjee et al., 2008).

Crystal Structure Analysis

Crystallographic studies of related compounds have provided insights into their molecular conformations and interactions. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its analogues have been determined, revealing their folded conformations and intramolecular hydrogen bonding, which could inform the design of more effective molecules (Subasri et al., 2016).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from natural products such as visnaginone and khellinone has led to the identification of molecules with significant anti-inflammatory and analgesic properties. These studies highlight the potential of structurally complex molecules for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research into novel structures derived from benzimidazole and pyrimidine scaffolds has demonstrated potent and selective activities against various pathogens, including Helicobacter pylori, a major cause of gastric ulcers and cancer. These studies suggest the potential of such compounds as novel antimicrobial agents (Carcanague et al., 2002).

properties

IUPAC Name |

N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O4S/c1-33-21-13-7-5-11-19(21)16-30-26(32)25-24(20-12-6-8-14-22(20)34-25)29-27(30)35-17-23(31)28-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIIFHNVSJFXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)

![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)